6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Description
6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C15H14ClN3OS and its molecular weight is 319.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors involved in inflammatory and pain pathways .
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to affect pathways related to inflammation and pain, such as the cyclooxygenase (cox) pathway .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, its solubility and stability could be affected by the pH of the environment. Similarly, its interaction with its targets could be influenced by the temperature and the presence of other competing molecules.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, imidazole-containing compounds, which share a similar heterocyclic structure with the thiazole ring in this compound, have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Compounds with similar structures have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-chloro-3-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9(2)14-18-11(7-21-14)6-19-8-17-13-4-3-10(16)5-12(13)15(19)20/h3-5,7-9H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPNUSZJHHBEEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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